17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide

Descripción general

Descripción

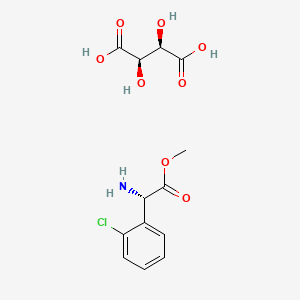

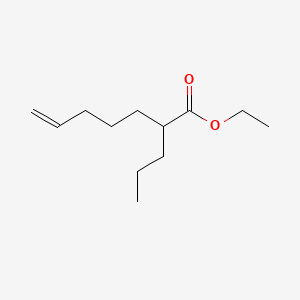

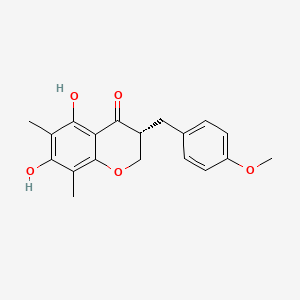

17-trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide is a lipophilic analog of 17-trifluoromethylphenyl trinor PGF2α . It is anticipated to be a potent and selective agonist of the FP receptor, with potential applications in glaucoma and luteolysis .

Synthesis Analysis

Ethyl amides of PGs can serve as prodrugs, as they are hydrolyzed in certain tissues to generate the bioactive free acid . Investigations have shown that 17-phenyl trinor PGF2alpha ethyl amide is converted by an amidase enzymatic activity in the human cornea to yield the corresponding free acid .Molecular Structure Analysis

The molecular formula of 17-trifluoromethylphenyl trinor Prostaglandin F2α ethyl amide is C26H36F3NO4 . The SMILES representation isO [C@@H] (CCC1=CC=CC (C (F) (F)F)=C1)/C=C/ [C@H]2 [C@H] (O)C [C@H] (O) [C@@H]2C/C=C\\CCCC (NCC)=O . Chemical Reactions Analysis

As a prostaglandin derivative, it acts through the FP receptor, causing smooth muscle contraction and exhibiting potent luteolytic activity .Physical And Chemical Properties Analysis

The compound has a formula weight of 483.6 . It is soluble in DMF (25 mg/ml), DMSO (50 mg/ml), and Ethanol (50 mg/ml). In PBS (pH 7.2), its solubility is .15 mg/ml .Aplicaciones Científicas De Investigación

Ophthalmology: Treatment of Glaucoma

This compound is anticipated to be a potent and selective agonist of the FP receptor . In ophthalmology, it has potential applications for the treatment of glaucoma, a condition characterized by increased intraocular pressure. By acting on the FP receptor, this compound can facilitate the outflow of aqueous humor from the eye, thereby reducing intraocular pressure and preventing optic nerve damage.

Reproductive Biology: Luteolysis

In reproductive biology, the compound exhibits potent luteolytic activity . Luteolysis is the process of luteal regression, which is crucial for the menstrual cycle and pregnancy in females. By inducing luteolysis, this compound could be used to regulate the menstrual cycle or as a part of assisted reproductive technologies.

Lipid Biochemistry: Prodrug Applications

As a lipophilic analog of Prostaglandin F2alpha, this compound can serve as a prodrug . Ethyl amides of prostaglandins are hydrolyzed in certain tissues to generate the bioactive free acid. This property can be exploited to enhance the delivery and efficacy of drugs targeting specific tissues or organs.

Endocrinology & Metabolism: Smooth Muscle Contraction

Prostaglandin F2alpha, through the FP receptor, causes smooth muscle contraction . This compound could be used in research related to disorders of smooth muscle function, such as asthma, where control of bronchial constriction is necessary.

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36F3NO4/c1-2-30-25(34)11-6-4-3-5-10-21-22(24(33)17-23(21)32)15-14-20(31)13-12-18-8-7-9-19(16-18)26(27,28)29/h3,5,7-9,14-16,20-24,31-33H,2,4,6,10-13,17H2,1H3,(H,30,34)/b5-3-,15-14+/t20-,21+,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKKMIWGFNMQJQ-JZFYYOKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC(=CC=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC(=CC=C2)C(F)(F)F)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-trifluoromethylphenyl trinor Prostaglandin F2alpha ethyl amide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8-Diazabicyclo[3.2.1]octane, 3-phenyl-](/img/structure/B579872.png)

![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B579873.png)

![3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione](/img/structure/B579877.png)

![[(3aS,4R,6R,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579883.png)

![(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B579887.png)